molecular formula C13H21ClN2 B165172 1-Phenethylpiperidin-4-amine hydrochloride CAS No. 127285-07-8

1-Phenethylpiperidin-4-amine hydrochloride

Cat. No. B165172
M. Wt: 240.77 g/mol
InChI Key: LTHSVKBFWOSWKK-UHFFFAOYSA-N
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Description

1-Phenethylpiperidin-4-amine hydrochloride is a compound with the molecular formula C13H21ClN2 . It is a derivative of 1-Phenethylpiperidin-4-amine, which is a compound with the molecular formula C13H20N2 . The parent compound, 1-Phenethylpiperidin-4-amine, has a molecular weight of 204.31 g/mol .


Synthesis Analysis

The synthesis of 1-Phenethylpiperidin-4-amine hydrochloride and its analogs is a topic of interest in the field of organic chemistry . Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, serve as important synthetic fragments for designing drugs . They are precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The molecular structure of 1-Phenethylpiperidin-4-amine includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms . The compound also contains a phenethyl group attached to the nitrogen atom of the piperidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenethylpiperidin-4-amine hydrochloride include a molecular weight of 240.77 g/mol . The parent compound, 1-Phenethylpiperidin-4-amine, has a molecular weight of 204.31 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 .

Scientific Research Applications

Polymeric Applications

  • Poly(β-aminoesters) Synthesis : This compound has been used in the synthesis of poly(β-aminoesters) for applications in biochemistry and materials science. These polymers demonstrate noncytotoxic properties and interact electrostatically with polyanionic plasmid DNA, useful in gene therapy and drug delivery systems (Lynn & Langer, 2000).

Chemical Synthesis

  • Synthesis of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine : The compound has been utilized in the synthesis of novel amine derivatives with potential applications in organic synthesis and pharmaceuticals (Kozhushkov et al., 2010).
  • Synthesis of Antineoplastic Agents : It has been involved in the synthesis of antineoplastic agents, demonstrating significant activity against various cancer cell lines (Pettit et al., 2003).

Pharmacological Research

  • Development of Polymeric Prodrugs : This compound is significant in the synthesis of polymeric prodrugs, particularly in creating drug conjugates for controlled drug release systems (Babazadeh, 2008).

Bioconjugation Studies

  • Amide Formation Mechanism : The compound's derivatives play a crucial role in understanding the mechanism of amide formation in bioconjugation, a vital process in biochemical research (Nakajima & Ikada, 1995).

Photochemical Research

  • Study of Fluorescence Enhancement : Research has explored its derivatives in studying fluorescence enhancement, which is significant in developing optical materials and sensors (Yang et al., 2002).

Organic Chemistry

  • Reactions with Formic Acid : Studies have been conducted on the reaction of its derivatives with formic acid, contributing to the understanding of chemical reaction mechanisms in organic synthesis (Katritzky et al., 1997).

Conformational Analysis

  • Conformational Studies of Ammonium Ions : It has been utilized in the conformational studies of ammonium ions, aiding in the understanding of molecular structures and interactions (Terui & Tori, 1975).

Catalysis

  • Graphene-based Catalysts for Nitro Compound Reduction : Research involving graphene-based catalysts for the reduction of nitro compounds to amines implicates its derivatives in the synthesis of drugs and other biologically active molecules (Nasrollahzadeh et al., 2020).

Micellar Studies

  • Encapsulation of Monoamine Neurotransmitters : It's involved in studies related to the encapsulation of neurotransmitters by calixarene micelles, significant in pharmaceutical and biochemical applications (Gattuso et al., 2014).

Material Chemistry

  • Hydrogel Synthesis and Drug Delivery : This compound is used in the synthesis of chitosan hydrogels, important in controlled drug delivery and pharmaceutical applications (Karimi et al., 2018).

Future Directions

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-Phenethylpiperidin-4-amine hydrochloride, is an important task of modern organic chemistry .

properties

IUPAC Name

1-(2-phenylethyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c14-13-7-10-15(11-8-13)9-6-12-4-2-1-3-5-12;/h1-5,13H,6-11,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHSVKBFWOSWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508656
Record name 1-(2-Phenylethyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethylpiperidin-4-amine hydrochloride

CAS RN

127285-07-8
Record name 1-(2-Phenylethyl)piperidin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TBR Robertson, N Gilbert, OB Sutcliffe… - …, 2021 - Wiley Online Library
Mirfentanil, a fentanyl derivative that is a μ‐opioid partial agonist, is hyperpolarised via Signal Amplification By Reversible Exchange (SABRE), a para‐hydrogen‐based technique. [Ir(…

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